4-(1-methylpyrrolidin-3-yl)piperidine dihydrochloride
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Overview
Description
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 1-methylpyrrolidine group.
Preparation Methods
The synthesis of 4-(1-methylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isonipecotic acid and 1-methylpyrrolidine.
Protection: The NH group of isonipecotic acid is protected using (Boc)2O and NaOH to give Boc-protected acid.
Coupling Reaction: The protected acid is then coupled with 1-methylpyrrolidine under appropriate conditions to form the desired product.
Deprotection: The Boc group is removed to yield 4-(1-methylpyrrolidin-3-yl)piperidine, which is then converted to its dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-methylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 4-(1-methylpyrrolidin-3-yl)piperidine dihydrochloride include:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives are structurally related and have comparable pharmacological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
2694728-00-0 |
---|---|
Molecular Formula |
C10H22Cl2N2 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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